molecular formula C4H4Cl2Hg2O B14476797 Mercury, 2,5-furylidenebis(chloro- CAS No. 67465-41-2

Mercury, 2,5-furylidenebis(chloro-

Cat. No.: B14476797
CAS No.: 67465-41-2
M. Wt: 540.16 g/mol
InChI Key: KHMNHJAVDGGCFD-UHFFFAOYSA-L
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Description

Structurally, it likely consists of a mercury atom bonded to a 2,5-dichlorofurylidene group. Related compounds such as chloro(furan-2-yl)mercury (CAS 5857-37-4) and chloro(furan-3-yl)mercury (CAS 5857-38-5) are documented, suggesting structural similarities with variations in substituent positioning . Organomercury compounds are known for their bioaccumulative and toxicological properties, with toxicity influenced by solubility, stability, and bioavailability .

Properties

CAS No.

67465-41-2

Molecular Formula

C4H4Cl2Hg2O

Molecular Weight

540.16 g/mol

IUPAC Name

chloro-[5-(chloromercurio)-2,5-dihydrofuran-2-yl]mercury

InChI

InChI=1S/C4H4O.2ClH.2Hg/c1-2-4-5-3-1;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2

InChI Key

KHMNHJAVDGGCFD-UHFFFAOYSA-L

Canonical SMILES

C1=CC(OC1[Hg]Cl)[Hg]Cl

Origin of Product

United States

Preparation Methods

The synthesis of Mercury, 2,5-furylidenebis(chloro-) typically involves the reaction of furan derivatives with mercury chloride under specific conditions. One common method includes the use of 2,5-dichlorofuran as a starting material, which reacts with mercury(II) chloride in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Mercury, 2,5-furylidenebis(chloro-) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which Mercury, 2,5-furylidenebis(chloro-) exerts its effects involves its ability to bind with various molecular targets. The compound’s mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular functions . The pathways involved in its action include the chelation of mercury ions and the formation of stable complexes with biomolecules.

Comparison with Similar Compounds

Toxicity Profiles

The cytotoxicity and environmental impact of mercury compounds vary significantly based on their chemical structure. Key comparisons include:

Compound Type Cytotoxicity (IC₅₀) Bioavailability Key Findings
2,5-Furylidenebis(chloro-) Organomercury Not reported High (inferred) Likely shares instability trends with methylmercury, leading to Hg release .
HgCl₂ (Mercury chloride) Inorganic 5–10 µM Moderate High nephrotoxicity; induces oxidative stress and DNA damage .
Methylmercury (CH₃Hg⁺) Organomercury 0.1–1 µM Very high Neurotoxic; bioaccumulates in aquatic food chains .
BMS (Bis-methylmercury selenide) Organomercury ~1 µM High Degrades into methylmercury, mirroring its toxicity .
4-Chloromercuriobenzoic acid Organomercury Not reported Moderate Regulated under international treaties due to persistence .

Key Observations :

  • Organomercury vs. Inorganic: Organomercury compounds (e.g., methylmercury) exhibit higher bioavailability and neurotoxicity than inorganic HgCl₂ due to lipid solubility and biomagnification .
  • Structural Instability : Compounds like BMS and inferred 2,5-furylidenebis(chloro-) may decompose under environmental or physiological conditions, releasing toxic Hg²⁺ ions .

Electrochemical Detection

Electrochemical techniques such as Anodic Stripping Voltammetry (ASV) are preferred for mercury quantification due to low detection limits (DL: 0.1–0.5 ppb) and accuracy. Comparative performance:

Technique DL (ppb) Quantification Limit (QL) Applicability to Organomercury
ASV 0.1 0.3 High (requires acid digestion)
DSPV 0.3 1.0 Moderate
SWSV 0.2 0.7 Moderate

Source:

Note: Organomercury compounds like 2,5-furylidenebis(chloro-) may require pretreatment (e.g., UV digestion) to release ionic mercury for detection .

Regulatory and Identification Challenges

  • Naming Variability: Mercury compounds often have multiple synonyms (e.g., "aminomercuric chloride" vs. "ammoniated mercury"), complicating regulatory tracking .
  • Regulatory Status: Inorganic Hg compounds (e.g., HgCl₂): Listed under the Rotterdam Convention for restricted trade . Organomercury compounds (e.g., methylmercury): Banned or restricted under the Stockholm Convention due to persistence and toxicity .

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